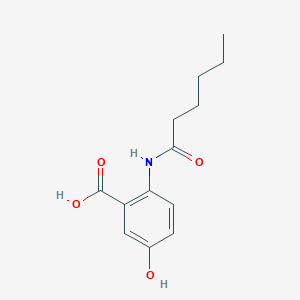

2-Hexanamido-5-hydroxybenzoic acid

説明

Overview of Hydroxybenzoic Acids as a Promising Class of Bioactive Compounds

Hydroxybenzoic acids are naturally occurring phenolic compounds found in a variety of fruits, vegetables, and medicinal plants. bookpi.org Their basic structure allows for numerous derivatives, with the number and position of hydroxyl groups on the aromatic ring significantly influencing their biological efficacy. nih.gov For instance, the presence of multiple hydroxyl groups often enhances antioxidant activity. nih.govnih.gov These compounds are recognized for their role in human health, with dietary intake linked to a reduced risk of chronic diseases such as cardiovascular disease and certain cancers. nih.govnih.gov The antioxidant capacity of hydroxybenzoic acids is a key attribute, stemming from their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. nih.govffhdj.com

Historical Context and Significance of Benzoic Acid Derivatives in Medicinal Chemistry

The study of benzoic acid and its derivatives has a long and rich history in medicinal chemistry. Benzoic acid itself was first described in the 16th century and has been used for its antifungal properties. wikipedia.orgnewworldencyclopedia.org Its derivatives have been instrumental in the development of a wide range of pharmaceuticals. A classic example is salicylic (B10762653) acid (2-hydroxybenzoic acid), the precursor to aspirin (B1665792), one of the most widely used drugs for pain, fever, and inflammation. This historical success has paved the way for the exploration of other benzoic acid derivatives as potential therapeutic agents. wikipedia.orgbritannica.com The versatility of the benzoic acid scaffold allows for the synthesis of a vast array of compounds with diverse pharmacological activities. researchgate.netpreprints.org

Current Research Landscape of Amide-Containing Benzoic Acid Derivatives

In recent years, there has been a growing interest in amide-containing benzoic acid derivatives. The introduction of an amide functional group can significantly alter the physicochemical properties and biological activity of the parent molecule. nih.gov Research has shown that these derivatives can exhibit a range of therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govnih.govgoogle.com For example, some studies have focused on synthesizing novel amide derivatives of benzoic acid and evaluating their efficacy against various microbial strains. nih.gov Others have explored their potential as bitter-masking agents or in the development of new drugs for various diseases. researchgate.net The ability to modify both the benzoic acid core and the amide substituent provides a powerful tool for medicinal chemists to design and synthesize new compounds with improved therapeutic profiles. nih.govacs.org

Significance of 2-Hexanamido-5-hydroxybenzoic Acid within this Chemical Class

Within the broad class of amide-containing benzoic acid derivatives, this compound has emerged as a compound of interest. bldpharm.com Its structure, featuring a hexanamido group and a hydroxyl group attached to the benzoic acid backbone, suggests the potential for unique biological activities. While specific research on this compound is still emerging, its structural similarity to other bioactive hydroxybenzoic acid amides makes it a compelling subject for further investigation. The presence of both a lipophilic hexanamido chain and a hydrophilic hydroxyl group could influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. mdpi.com The exploration of such compounds is crucial for expanding the chemical space of potential drug candidates.

Synthesis and Physicochemical Properties

The synthesis of this compound typically involves the acylation of an amino-hydroxybenzoic acid precursor.

Synthetic Pathways

A common synthetic route to this compound involves the reaction of 2-amino-5-hydroxybenzoic acid with hexanoyl chloride or hexanoic anhydride (B1165640). mdpi.comnih.gov This acylation reaction specifically targets the amino group to form the desired amide bond. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid or acetic acid byproduct.

Another approach could involve the use of coupling reagents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−), which facilitate the formation of the amide bond between 2-amino-5-hydroxybenzoic acid and hexanoic acid. nih.gov

Characterization and Structural Elucidation

The structure of this compound is confirmed using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is crucial for determining the arrangement of protons and carbon atoms in the molecule, confirming the formation of the amide bond and the positions of the substituents on the benzene (B151609) ring. mdpi.com Further characterization can be achieved through techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) to ascertain its purity and molecular weight. bldpharm.com

Physicochemical Profile

The physicochemical properties of this compound are important for understanding its behavior in biological systems.

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO₄ |

| Molecular Weight | 251.28 g/mol |

| Appearance | Likely a solid at room temperature. rheniumshop.co.il |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents. fishersci.com |

| Melting Point | Not explicitly reported, but related compounds like 2-amino-5-hydroxybenzoic acid have a melting point of around 247 °C (with decomposition). chembk.com |

This table is generated based on available data for related compounds and general chemical principles.

In Vitro and In Vivo Studies

Currently, there is a limited amount of published research specifically detailing the in vitro and in vivo studies of this compound. However, based on the known activities of related hydroxybenzoic acid derivatives, we can infer potential areas of investigation.

In Vitro Investigations

In vitro studies are essential for elucidating the cellular and molecular mechanisms of a compound. For this compound, potential in vitro investigations would likely focus on:

Antimicrobial Activity: Testing its efficacy against various bacterial and fungal strains using methods like the agar (B569324) well diffusion and minimum inhibitory concentration (MIC) assays. ijpbp.com

Antioxidant Capacity: Evaluating its ability to scavenge free radicals using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.govresearchgate.net

Anti-inflammatory Effects: Assessing its ability to inhibit the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines in cell cultures, for instance, in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov

Enzyme Inhibition: Investigating its potential to inhibit enzymes involved in disease processes, such as cyclooxygenases (COX) or sirtuins. researchgate.netnih.gov

Cytotoxicity: Determining its effect on the viability of various cell lines, including cancer cells and normal cells, to assess its potential as an anticancer agent and its safety profile. researchgate.netnih.gov

In Vivo Studies in Animal Models

Following promising in vitro results, in vivo studies in animal models would be the next step to evaluate the compound's efficacy and safety in a whole organism. Potential in vivo studies for this compound could include:

Toxicity Studies: Assessing the acute and sub-acute toxicity of the compound in animal models like rats to determine its safety profile. researchgate.net This would involve monitoring for any adverse effects on hematological and biochemical parameters, as well as histopathological examination of major organs. researchgate.net

Anti-inflammatory Models: Using models such as carrageenan-induced paw edema in rats to evaluate its anti-inflammatory properties in a living system. mdpi.com

Analgesic Models: Employing tests like the acetic acid-induced writhing test and the hot plate test in mice to investigate its pain-relieving effects. mdpi.comnih.gov

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to understand how it is processed by the body. mdpi.com

Mechanism of Action

The mechanism of action of this compound is not yet fully elucidated. However, based on the activities of structurally similar compounds, several potential mechanisms can be proposed.

Molecular Targets

The biological effects of this compound are likely mediated through its interaction with specific molecular targets. Potential targets include:

Enzymes: It may act as an inhibitor of enzymes involved in inflammation, such as cyclooxygenases (COX-1 and COX-2), or other enzymes like sirtuins, which are involved in cellular regulation. mdpi.comresearchgate.netnih.gov

Receptors: It could potentially interact with various cellular receptors, modulating their activity.

Transcription Factors: It might influence the activity of transcription factors like NF-κB, which plays a key role in the inflammatory response. nih.gov

Signaling Pathways

The interaction of this compound with its molecular targets could trigger changes in various intracellular signaling pathways. For instance, if it inhibits COX enzymes, it would lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain. mdpi.com If it modulates the NF-κB pathway, it could suppress the expression of pro-inflammatory genes. nih.gov Furthermore, its antioxidant properties could involve the activation of the NRF2 signaling pathway, which upregulates the expression of antioxidant enzymes. nih.gov

Pharmacological Profile and Therapeutic Potential

While specific pharmacological data for this compound is scarce, its structural features suggest potential therapeutic applications.

Anti-inflammatory Properties

Many hydroxybenzoic acid derivatives exhibit anti-inflammatory activity. mdpi.comnih.gov The presence of the hydroxyl and amide groups in this compound could contribute to such effects. It may act by inhibiting pro-inflammatory enzymes and cytokines, similar to other compounds in this class. mdpi.comnih.gov

Antioxidant Activity

The phenolic hydroxyl group in this compound is a key feature that suggests potential antioxidant activity. nih.gov Phenolic compounds are well-known for their ability to donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cells. nih.govffhdj.com

Other Potential Biomedical Applications

Given the diverse activities of related compounds, this compound could have other potential biomedical applications, including:

Antimicrobial agent: The amide functionality has been shown to contribute to the antimicrobial properties of some benzoic acid derivatives. nih.gov

Anticancer agent: Certain benzoic acid derivatives have demonstrated anticancer potential. preprints.org

Neuroprotective agent: Some hydroxybenzoic acid derivatives have shown promise in protecting against neurotoxicity. mdpi.com

The study of this compound is still in its early stages, but it holds promise as a lead compound for the development of new therapeutic agents.

Future Research Directions

Future research should focus on a comprehensive evaluation of the biological activities of this compound. This includes:

Extensive in vitro screening: A broad panel of in vitro assays should be employed to fully characterize its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.

In-depth mechanistic studies: Once a significant biological activity is identified, further studies should be conducted to elucidate its precise mechanism of action, including the identification of its molecular targets and the signaling pathways it modulates.

Comprehensive in vivo evaluation: Promising in vitro results should be followed up with well-designed in vivo studies in relevant animal models to assess its efficacy, safety, and pharmacokinetic profile.

Structure-activity relationship (SAR) studies: Synthesizing and testing a series of analogues of this compound would provide valuable insights into the relationship between its chemical structure and biological activity, guiding the design of more potent and selective compounds.

Challenges and Opportunities

A major challenge in the development of this compound is the limited amount of existing research. However, this also presents a significant opportunity for novel discoveries. The unique combination of a hexanamido group and a hydroxybenzoic acid scaffold offers the potential for a distinct pharmacological profile compared to other known derivatives. Overcoming the challenge of limited data through rigorous scientific investigation could unlock the full therapeutic potential of this intriguing compound.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(hexanoylamino)-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-2-3-4-5-12(16)14-11-7-6-9(15)8-10(11)13(17)18/h6-8,15H,2-5H2,1H3,(H,14,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXCMDVOSTZOLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1=C(C=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 Hexanamido 5 Hydroxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 2-Hexanamido-5-hydroxybenzoic acid, both ¹H and ¹³C NMR would provide crucial information about the carbon-hydrogen framework.

In a predicted ¹H NMR spectrum, the protons on the aromatic ring would appear as distinct signals in the downfield region (typically δ 6.5-8.5 ppm) due to the deshielding effect of the benzene (B151609) ring. The specific splitting patterns would depend on the coupling between adjacent protons. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to the solvent and concentration. The protons of the hexanoyl group would be observed in the upfield region, with the methylene (B1212753) group adjacent to the carbonyl showing a characteristic downfield shift compared to the other methylene groups and the terminal methyl group.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the amide would be the most downfield signals (δ 160-180 ppm). The aromatic carbons would resonate in the δ 110-160 ppm range, with their exact shifts influenced by the attached functional groups. The aliphatic carbons of the hexanoyl chain would appear in the upfield region (δ 10-40 ppm).

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic CH | 6.5 - 8.5 |

| Amide NH | 7.5 - 9.0 (broad) |

| Carboxylic Acid OH | 10.0 - 13.0 (broad) |

| Phenolic OH | 4.0 - 7.0 (broad) |

| α-CH₂ (to C=O) | 2.2 - 2.6 |

| β, γ, δ-CH₂ | 1.2 - 1.8 |

| Terminal CH₃ | 0.8 - 1.0 |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid C=O | 165 - 175 |

| Amide C=O | 170 - 180 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-N | 135 - 145 |

| Aromatic C-H | 115 - 130 |

| Aromatic C-COOH | 110 - 120 |

| α-CH₂ (to C=O) | 35 - 45 |

| β, γ, δ-CH₂ | 20 - 35 |

| Terminal CH₃ | 10 - 15 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would be particularly valuable for this compound, as it would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₁₃H₁₇NO₄.

The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Expected fragmentation pathways would include the cleavage of the amide bond, leading to fragments corresponding to the hexanoyl and the aminohydroxybenzoic acid moieties. Other characteristic fragmentations would involve the loss of small molecules such as water (H₂O) from the hydroxyl and carboxylic acid groups, and carbon monoxide (CO) or carbon dioxide (CO₂) from the carboxylic acid group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid group. The O-H stretch of the phenolic hydroxyl group would likely appear as a broad band around 3200-3600 cm⁻¹. The N-H stretch of the secondary amide would be observed in the region of 3200-3400 cm⁻¹. The C=O stretching vibrations of the carboxylic acid and the amide would result in strong absorption bands in the range of 1650-1750 cm⁻¹. The aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

Expected IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| O-H Stretch (Phenol) | 3200 - 3600 (broad) |

| N-H Stretch (Amide) | 3200 - 3400 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 |

| C=O Stretch (Amide) | 1650 - 1680 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of a compound and for its quantification. For this compound, a reversed-phase HPLC method would likely be the most suitable approach. Method development would involve optimizing several parameters, including the choice of a stationary phase (e.g., C18 column), the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the detection wavelength (UV detection, likely in the 254 nm to 300 nm range, would be appropriate given the aromatic nature of the compound).

Once developed, the method would need to be validated according to established guidelines to ensure its linearity, accuracy, precision, selectivity, and robustness. A validated HPLC method is crucial for quality control, ensuring the purity of synthesized batches of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of a chemical reaction. In the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product.

The choice of the stationary phase (e.g., silica (B1680970) gel plates) and the mobile phase (a solvent system of appropriate polarity) would be critical for achieving good separation. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting it with the chosen solvent system, the progress of the reaction can be visualized under UV light or by using a suitable staining agent. The relative retention factors (Rf values) of the spots provide a qualitative measure of the components in the reaction mixture.

Crystallographic Analysis for Solid-State Structure Determination (e.g., X-ray Crystallography)

Furthermore, crystallographic analysis would reveal the packing of the molecules in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonding. Given the presence of a carboxylic acid, a hydroxyl group, and an amide group, it is highly probable that this compound would exhibit an extensive network of intermolecular hydrogen bonds in its solid-state structure. This information is crucial for understanding the physical properties of the compound, such as its melting point and solubility.

Biological Activities and Pharmacological Potential of 2 Hexanamido 5 Hydroxybenzoic Acid and Its Analogues

Anti-inflammatory and Anti-nociceptive Properties

Research has demonstrated that 2-Hexanamido-5-hydroxybenzoic acid and its analogues possess notable anti-inflammatory and pain-relieving (anti-nociceptive) capabilities. These properties are attributed to their ability to interfere with the body's inflammatory processes.

Inhibition of Cyclooxygenase (COX) Enzymes (COX-1, COX-2)

A primary mechanism for the anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes, COX-1 and COX-2, are responsible for the production of prostaglandins, which are key mediators of inflammation, pain, and fever. asbmb.orgyoutube.com The inhibition of both COX-1 and COX-2 can lead to a significant reduction in prostaglandin (B15479496) E2 levels, which is linked to the exacerbation of colitis by NSAIDs. nih.gov

Studies have shown that derivatives of 5-acetamido-2-hydroxy benzoic acid, a related compound, have been designed to enhance selectivity for COX-2. nih.gov This selectivity is a desirable trait as COX-1 is involved in protecting the stomach lining, and its inhibition can lead to gastrointestinal side effects. youtube.com By creating derivatives with larger groups, researchers aim to increase their binding affinity for the COX-2 receptor, potentially leading to more effective and safer anti-inflammatory agents. nih.gov Molecular docking studies have supported this, showing that these derivatives can fit well into the active site of the COX-2 enzyme. researchgate.net

Modulation of Inflammatory Pathways (e.g., NF-κB)

The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in regulating inflammatory responses. nih.govnih.gov The activation of NF-κB is associated with many inflammatory conditions. researchgate.net Research indicates that some compounds can exert their anti-inflammatory effects by modulating this pathway. For instance, certain natural compounds have been shown to affect NF-κB, which can either suppress or induce inflammation and angiogenesis. nih.gov The modulation of the NF-κB pathway can lead to a decrease in the expression of inflammatory enzymes like COX-2 and the subsequent release of prostaglandins. nih.gov

In vivo Models of Anti-nociception (e.g., Acetic Acid-Induced Writhing Test, Hot Plate Test)

The pain-relieving properties of these compounds have been evaluated using established animal models. The acetic acid-induced writhing test is a common method to assess peripheral analgesic activity. psu.ac.th In this test, an injection of acetic acid causes abdominal constrictions, or "writhes," and the effectiveness of a drug is measured by its ability to reduce the number of these writhes. psu.ac.th Studies on derivatives of 5-acetamido-2-hydroxy benzoic acid have demonstrated a significant reduction in writhing behavior in mice. nih.gov For example, one derivative, at doses of 20 and 50 mg/kg, reduced painful activity by 74% and 75%, respectively. nih.gov

The hot plate test is used to evaluate central analgesic activity, where the drug's ability to increase the latency to a painful stimulus (heat) is measured. psu.ac.thjddtonline.info This test helps to determine if a compound acts on the central nervous system to alleviate pain. psu.ac.th

In vivo Models of Anti-edematogenic Activity (e.g., Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema test is a widely used and well-characterized model to assess the anti-inflammatory (anti-edematogenic) activity of new drugs. nih.govyoutube.com In this model, an injection of carrageenan into the paw of a rodent induces a localized inflammatory response, resulting in swelling (edema). nih.govresearchgate.net The effectiveness of a compound is determined by its ability to reduce this swelling over time. nih.gov This test has been used to demonstrate the in vivo anti-inflammatory activity of various compounds, including derivatives of 1,3,4-oxadiazole. researchgate.net

Anticancer and Cytotoxic Effects

In addition to their anti-inflammatory properties, certain analogues of this compound have been investigated for their potential as anticancer agents.

In vitro Cytotoxicity Assays Against Cancer Cell Lines (e.g., DLD-1, HeLa, MCF-7)

The cytotoxic (cell-killing) effects of these compounds are often evaluated in vitro against various cancer cell lines. Common cell lines used for this purpose include DLD-1 (colorectal adenocarcinoma), HeLa (cervical cancer), and MCF-7 (breast adenocarcinoma). jksus.orgresearchgate.netnih.gov

Studies on a benzimidazole (B57391) derivative showed cytotoxic effects against DLD-1 and MCF-7 cell lines, among others. jksus.org The effectiveness of the compound is typically measured by its IC50 value, which is the concentration required to inhibit the growth of 50% of the cancer cells. Another study investigating novel synthetic drugs found that a pyrrolidinyl-diethylstilbestrol compound exhibited potent and selective anticancer activity against MCF-7 cells. nih.gov The IC50 values for piperidinyl-DES and pyrrolidinyl-DES on MCF-7 cells were 19.7±0.95 μM and 17.6±0.4 μM, respectively. nih.gov

Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

The epidermal growth factor receptor (EGFR) is a crucial regulator of cell growth and survival, and its abnormal activation is a hallmark of many cancers. nih.gov Consequently, EGFR tyrosine kinase inhibitors are a significant class of cancer therapeutics. nih.gov While direct studies on this compound's effect on EGFR are not extensively documented, research on analogous structures provides insight into the potential of this chemical family.

Second-generation EGFR inhibitors have been developed to overcome resistance to earlier drugs, often by irreversibly binding to the kinase domain or targeting multiple receptors in the EGFR family, such as HER2 and HER4. nih.gov For instance, the development of 5-hydroxybenzothiophene derivatives has yielded multi-target kinase inhibitors with anti-cancer activity. nih.gov One such derivative, compound 16b, which features a 5-hydroxybenzothiophene hydrazide scaffold, has shown potent inhibition of key kinases and significant anti-cancer effects, including the induction of apoptosis. nih.gov This suggests that the core hydroxy-substituted aromatic structure, a feature shared with this compound, can serve as a scaffold for developing kinase inhibitors. The strategy of creating multi-target therapies aims to combat the chemoresistance that arises when cancer cells overexpress alternative kinases to bypass the effects of a targeted inhibitor. nih.gov

Apoptotic and Chemopreventive Mechanisms

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Many chemopreventive agents work by inducing apoptosis in malignant cells. nih.gov Analogues of this compound have demonstrated significant pro-apoptotic activities in various cancer cell lines.

Studies on substituted 2-hydroxy-N-(arylalkyl)benzamides have identified compounds with potent antiproliferative and cytotoxic effects. nih.gov For example, N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide was found to induce apoptosis in a melanoma cell line in a dose-dependent manner. nih.gov This was evidenced by an increase in apoptotic markers such as the subdiploid population, activation of caspases, and cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov

Similarly, certain 4-hydroxybenzoic acid derivatives have been identified as pan-histone deacetylase (HDAC) inhibitors. nih.gov These compounds were shown to increase protein acetylation, halt cell cycle progression, and trigger apoptotic cell death in cancer cells without affecting the viability of normal cells. nih.gov Further research into hydroxybenzoate magnesium (HBMg) aspirin (B1665792) analogues, specifically 3-HBMg and 4-HBMg, revealed cytotoxic effects at low millimolar concentrations in HT-1080 human fibrosarcoma cells. oatext.com These compounds induced apoptosis by increasing the levels of caspase-3, p53, and the pro-apoptotic protein Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2. oatext.com

Antioxidant and Pro-oxidant Activities

The antioxidant properties of phenolic compounds, including hydroxybenzoic acid derivatives, are well-established and contribute to their potential health benefits. These activities are often evaluated through various chemical assays.

Free Radical Scavenging Assays (e.g., DPPH•)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH•) assay is a common method for evaluating the free-radical scavenging ability of a compound. nih.govscispace.com The ability of a substance to donate a hydrogen atom to the stable DPPH• radical leads to a color change, indicating antioxidant activity. scispace.com

Research on various hydroxybenzoic acid derivatives has demonstrated a clear structure-activity relationship in their DPPH• scavenging capacity. The number and position of hydroxyl (-OH) groups on the aromatic ring are critical factors. nih.gov Generally, an increase in the number of -OH groups enhances antioxidant activity. nih.gov For instance, gallic acid, with three hydroxyl groups, shows higher radical scavenging activity than protocatechuic acid, which has two. nih.gov

Among dihydroxybenzoic acids, those with hydroxyl groups in the ortho and para positions relative to the carboxylic acid group (like 2,5-dihydroxybenzoic acid) tend to show stronger activity than those with meta-positioned hydroxyl groups. nih.gov A study comparing several hydroxybenzoic acids found the order of antioxidant activity in the DPPH• assay to be: 3,5-dihydroxybenzoic acid > gentisic acid (2,5-dihydroxybenzoic acid) > 3,4-dihydroxybenzoic acid > gallic acid > syringic acid > vanillic acid. nih.gov In contrast, 2,4-dihydroxybenzoic acid and 2,6-dihydroxybenzoic acid showed poor activity. nih.gov

Table 1: DPPH• Radical Scavenging Activity of Selected Hydroxybenzoic Acid Analogues

| Compound | IC50 (μM) |

|---|---|

| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | 2.42 ± 0.08 |

| 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) | > IC50 of Gallic Acid |

| 2,3-Dihydroxybenzoic Acid | Slightly lower activity than Gallic Acid |

| 2,5-Dihydroxybenzoic Acid (Gentisic Acid) | Slightly lower activity than Gallic Acid |

| 3,5-Dihydroxybenzoic Acid | Higher activity than Gentisic Acid |

| 2,4-Dihydroxybenzoic Acid | > 120,000 |

| 2,6-Dihydroxybenzoic Acid | Poor activity |

This table is for illustrative purposes and combines data from multiple sources. nih.govnih.gov Exact values can vary based on experimental conditions.

Inhibition of Low-Density Lipoprotein Oxidation

The oxidation of low-density lipoproteins (LDL) is a key event in the development of atherosclerosis. nih.gov Antioxidants that can inhibit LDL oxidation are therefore of significant interest for cardiovascular health. While direct data on this compound is scarce, the antioxidant properties of its analogues suggest a potential role in this area.

Prenylated 2'-hydroxychalcones and flavanones, which are also phenolic compounds, have been shown to inhibit peroxynitrite-mediated LDL oxidation at low micromolar concentrations. nih.gov The mechanism is thought to involve the α,β-unsaturated keto functionality of these molecules acting as an antioxidant pharmacophore. nih.gov Similarly, novel hydroxyphenylurea derivatives have been developed as dual inhibitors of both acyl-CoA:cholesterol acyltransferase (ACAT) and LDL oxidation, highlighting the potential of phenolic structures in preventing atherosclerosis. nih.gov The antioxidant effect against LDL for these compounds was attributed to their 3-tert-butyl-2-hydroxy-5-methoxyphenyl substructure.

Activation of Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary cellular defense mechanism against oxidative stress. nih.gov Activation of Nrf2 leads to the expression of numerous antioxidant and cytoprotective genes.

Phenolic compounds, such as caffeic acid phenethyl ester (CAPE), have been shown to activate the Nrf2 pathway. nih.gov The catechol moiety of CAPE is crucial for this activity, as it can be oxidized to an electrophilic form that reacts with Keap1, a repressor of Nrf2, thereby liberating Nrf2 to activate gene expression. nih.gov This suggests that the phenolic hydroxyl group, a key feature of this compound, could potentially be involved in activating the Nrf2 pathway, especially under conditions of oxidative stress.

Antimicrobial and Antifungal Efficacy

With the rise of antibiotic resistance, there is a growing need for new antimicrobial agents. Phenolic acids, including hydroxybenzoic acid derivatives, have long been recognized for their antimicrobial properties.

A study investigating various hydroxybenzoic and hydroxycinnamic acids found that 4-hydroxybenzoic acid was one of the most effective phenolic acids against a range of test microorganisms. ijpbp.comijpbp.com It exhibited inhibition zones of 9.00-16.00 mm and minimum inhibitory concentrations (MIC) of 36.00-72.00 mg/ml against various bacteria and a yeast strain. ijpbp.com

Furthermore, novel sulfonamides incorporating a 5-chloro-2-hydroxybenzoic acid scaffold have been synthesized and evaluated for their antimicrobial activity. nih.gov One such derivative, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, was particularly active against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus, with MIC values ranging from 15.62 to 31.25 μmol/L. nih.gov However, the antifungal potency of these specific derivatives was found to be low. nih.gov

In the context of antifungal activity, other benzoic acid derivatives have been explored as inhibitors of CYP53, a fungal-specific enzyme. researchgate.net This research has led to the identification of several benzoic acid-derived compounds with antifungal properties against various fungi. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,5-dihydroxybenzoic acid |

| 4-hydroxybenzoic acid |

| 5-chloro-2-hydroxybenzoic acid |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide |

| N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide |

| Caffeic acid phenethyl ester (CAPE) |

| Gallic acid (3,4,5-trihydroxybenzoic acid) |

| Gentisic acid (2,5-dihydroxybenzoic acid) |

| Protocatechuic acid (3,4-dihydroxybenzoic acid) |

| Syringic acid |

| Vanillic acid |

| 2,3-dihydroxybenzoic acid |

| 2,4-dihydroxybenzoic acid |

| 2,6-dihydroxybenzoic acid |

| 3-hydroxybenzoate magnesium (3-HBMg) |

Activity Against Bacterial Strains (e.g., Mycobacterium tuberculosis, Staphylococcus aureus)

While specific studies on the antibacterial action of this compound are not extensively documented, the broader class of 5-aminosalicylates has demonstrated antimicrobial properties. google.com Research into related structures, such as hydroxybenzoic acid derivatives and other amides, shows notable activity against clinically relevant bacteria, including Staphylococcus aureus and the causative agent of tuberculosis, Mycobacterium tuberculosis.

For instance, a study on various plant-derived hydroxybenzoic acids identified several derivatives with activity against S. aureus. nih.gov Furthermore, novel sulfonamides that incorporate a 5-chloro-2-hydroxybenzoic acid scaffold have been synthesized and evaluated for their in vitro activity against a range of bacteria. One such derivative, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, was found to be the most active compound against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values between 15.62 and 31.25 μmol/L. rheniumshop.co.il

In the context of mycobacteria, pyrimidine (B1678525) analogues have been shown to inhibit the growth of M. tuberculosis. A derivative with a longer carbon chain at the C-5 position demonstrated dose-dependent growth inhibition of 99% at a concentration of 200 µg/mL. nih.gov Combining certain flavonoid and pyrimidine analogues with standard anti-TB drugs like isoniazid (B1672263) resulted in an additive effect, achieving up to 98% growth inhibition. nih.gov These findings suggest that the N-acyl chain of this compound could play a role in its potential antibacterial efficacy.

Antibacterial Activity of Analogues

| Compound/Analogue | Bacterial Strain | Activity (MIC/IC50) | Reference |

|---|---|---|---|

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus | 15.62-31.25 μmol/L | rheniumshop.co.il |

| Pyrimidine Analog (Compound 3) | Mycobacterium tuberculosis | IC50: <50 µg/mL | nih.gov |

| 4-amino-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 μmol/L | rheniumshop.co.il |

Fungicidal Activity Against Phytopathogenic Fungi (e.g., Rhizoctonia solani)

Rhizoctonia solani is a destructive, soil-borne plant pathogen responsible for diseases in numerous crops, including cotton and tomatoes. ekb.egmdpi.com Control of this fungus often relies on chemical fungicides, but there is a growing need for novel, effective agents. mdpi.comnih.gov

Direct testing of this compound against R. solani has not been reported in the available literature. However, research into other natural and synthetic compounds provides a framework for evaluating potential antifungal agents. The "poisoned food technique" is a standard in vitro method used to assess the efficacy of fungicides, where the compound is mixed into the growth medium to observe its effect on mycelial growth. cabidigitallibrary.org Studies have shown that fungicides like carbendazim (B180503) can achieve 100% inhibition of R. solani mycelial growth at concentrations of 100 and 200 ppm. cabidigitallibrary.org Natural compounds, such as the monoterpenes carvone, cuminaldehyde, and linalool, have also demonstrated significant fungicidal activity against this pathogen under laboratory conditions. mdpi.com For example, the botanical extract paeonol (B1678282) showed an EC50 value of 44.83 μg/mL against R. solani. nih.gov Given the antimicrobial potential of the broader class of salicylates, investigating the specific activity of this compound against phytopathogenic fungi like R. solani represents a valuable area for future research.

Potential as Anthelmintic and Antiviral Agents

The structural features of this compound suggest it may possess activity against helminths (parasitic worms) and viruses. While direct evidence is lacking for this specific compound, its analogues have shown promise in both arenas.

In the realm of antiviral research, a benzoic acid derivative designated NC-5 was found to inhibit influenza A viruses, including oseltamivir-resistant strains. nih.gov This compound demonstrated potent activity with 50% effective concentrations (EC50) around 33 μM and low cytotoxicity. nih.gov Another study identified 4-Hydroxybenzoic acid (4-HBA) as a potential antiviral constituent derived from the autoxidation of catechinic acid, active against Herpes Simplex Virus 1 and 2. nih.gov

Regarding anthelmintic potential, various plant extracts containing aromatic compounds have been evaluated for their ability to combat parasitic worms. hilarispublisher.com The lack of direct studies on this compound highlights a gap in the current knowledge, but the activity of its analogues provides a strong rationale for its inclusion in future screening programs for new anthelmintic and antiviral drugs.

Neuroprotective and Neurological Modulatory Effects

The potential for this compound to exert neuroprotective effects is strongly supported by extensive research on related hydroxybenzoic acid derivatives. These compounds are being investigated for their role in combating neurodegenerative conditions like Alzheimer's disease, which are often linked to cholinergic system dysfunction, oxidative stress, and the formation of amyloid-beta plaques. frontiersin.org

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

A key strategy in managing Alzheimer's disease is to inhibit the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which break down the neurotransmitter acetylcholine. A variety of hydroxybenzoic acids have been identified as effective inhibitors of these enzymes. nih.govnih.gov

One study reported on dual-target hydroxybenzoic acid derivatives that act as both antioxidants and cholinesterase inhibitors. frontiersin.org Notably, the length of the carbon chain spacer influenced the inhibitory activity. Compounds with shorter spacers (six and eight carbons) were potent BChE inhibitors, with IC50 values as low as 85 nM. frontiersin.org Conversely, derivatives with a 10-carbon chain were more effective against AChE, with IC50 values around 7.2 μM. frontiersin.org This structure-activity relationship is highly relevant to this compound, which possesses a six-carbon chain. Additionally, a study of sulfenylated 5-aminopyrazoles identified a compound that was a more potent inhibitor of both AChE and BuChE than the current drugs donepezil (B133215) and tacrine, with an impressive BuChE IC50 value of 0.0285 μM. nih.gov

Cholinesterase Inhibition by Analogues

| Compound/Analogue | Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Hydroxybenzoic Acid Derivative (AntiOxBEN1) | BChE | 85 nM | frontiersin.org |

| Hydroxybenzoic Acid Derivative (Compound 18) | AChE | 7.2 μM | frontiersin.org |

| Sulfenylated 5-aminopyrazole (Compound 3b) | AChE | 1.634 μM | nih.gov |

| Sulfenylated 5-aminopyrazole (Compound 3b) | BChE | 0.0285 μM | nih.gov |

Mitigation of Oxidative Stress in Neuronal Cells

Oxidative stress, resulting from an imbalance of reactive oxygen species, is a major contributor to neuronal cell death in neurodegenerative diseases. nih.gov Phenolic compounds, including hydroxybenzoic acids, are well-known for their antioxidant capabilities. nih.gov

Studies on the metabolites of anthocyanins, such as 4-hydroxybenzoic acid (HBA) and protocatechuic acid (PCA), have demonstrated their capacity to protect primary cerebellar granule neurons from oxidative stress induced by hydrogen peroxide. nih.gov Similarly, 2,5-dihydroxybenzoic acid has been evaluated for its antioxidant effects in the brains of rats under hyperoxic conditions. researchgate.netnih.gov A study on dual-target hydroxybenzoic acid derivatives found they acted as mitochondriotropic antioxidants, targeting the primary site of cellular oxidative stress. frontiersin.org The antioxidant properties of these closely related compounds suggest that this compound could also function to protect neuronal cells from oxidative damage.

Prevention of Amyloid Beta Plaque Formation

The aggregation of amyloid-beta (Aβ) peptides into plaques is a pathological hallmark of Alzheimer's disease. nih.govnih.gov Preventing this aggregation is a key therapeutic goal. Research indicates that certain hydroxybenzoic acids can interact with binding sites on cholinesterase enzymes that are also known to be involved in the aggregation of Aβ, thereby potentially blocking plaque formation. nih.govnih.gov

More directly, newly developed dual-target hydroxybenzoic acid derivatives were found to significantly prevent Aβ-induced cytotoxicity in human neuroblastoma cells. frontiersin.org In a different approach, sulfenylated 5-aminopyrazoles were shown to be effective inhibitors of Aβ1–42 aggregation. nih.gov These findings, centered on structurally related compounds, strongly support the potential of this compound as a candidate for further investigation in the development of therapies targeting the prevention of amyloid-beta plaque formation.

Metabolic and Endocrine System Interactions

The metabolic and endocrine systems are intricately linked, and their dysregulation is at the heart of numerous prevalent diseases. Hydroxybenzoic acid derivatives have been shown to interact with key components of these systems, offering potential therapeutic avenues for metabolic disorders.

A family of G-protein-coupled receptors (GPCRs), known as hydroxycarboxylic acid (HCA) receptors, play a crucial role in metabolic regulation. This family includes GPR81 (HCA1), the receptor for lactate; GPR109a (HCA2), the receptor for the ketone body 3-hydroxybutyrate (B1226725) and niacin; and GPR109b (HCA3), the receptor for 3-hydroxyoctanoate. nih.govnih.gov These receptors are predominantly expressed in adipocytes and mediate antilipolytic effects. nih.gov

Research into the activation of these receptors by synthetic ligands has identified several hydroxybenzoic acid derivatives as potent agonists. For instance, 3-hydroxybenzoic acid has been identified as a weak agonist for both GPR81 and GPR109a. nih.govmedchemexpress.com Further structure-activity relationship (SAR) studies led to the discovery that 3,5-dihydroxybenzoic acid is a specific agonist for GPR81. nih.gov An even more potent and selective GPR81 agonist, 3-chloro-5-hydroxybenzoic acid, was subsequently identified. nih.govmedchemexpress.com The activation of GPR81 by these compounds has been shown to have significant effects on cellular and physiological processes, including the regulation of skeletal muscle mass. nih.gov

The presence of a hydroxyl group at the 3-position of the benzoic acid ring is crucial for GPR81 activity. nih.gov The selectivity and potency of these compounds highlight the potential for designing targeted therapies for metabolic diseases by modulating the activity of HCA receptors.

Table 1: Activity of Hydroxybenzoic Acid Derivatives on HCA Receptors

| Compound | Target Receptor(s) | Activity |

|---|---|---|

| 3-Hydroxybenzoic acid | GPR81, GPR109a | Weak Agonist nih.govmedchemexpress.com |

| 3,5-Dihydroxybenzoic acid | GPR81 | Specific Agonist nih.gov |

The ability of hydroxybenzoic acid derivatives to act as agonists for these receptors directly translates to an influence on adipocyte lipolysis. For example, 3-chloro-5-hydroxybenzoic acid, a selective GPR81 agonist, has demonstrated significant in vivo effects on lipolysis in mouse models of obesity, leading to a notable reduction in free fatty acids. nih.govmedchemexpress.com This highlights the therapeutic potential of these compounds in managing dyslipidemia and related metabolic conditions. The process of lipolysis is tightly controlled by a variety of hormonal and biochemical signals, and its dysregulation can contribute to obesity and associated pathologies. nih.gov

Glucokinase (GK) is a key enzyme in glucose homeostasis, acting as a glucose sensor in the pancreas and liver. nih.gov In pancreatic β-cells, GK activity is tightly linked to insulin (B600854) secretion, while in the liver, it promotes glycogen (B147801) storage and glucose clearance from the blood. nih.gov The development of glucokinase activators (GKAs) is therefore a promising therapeutic strategy for type 2 diabetes. nih.govmdpi.com

While direct evidence for this compound as a GKA is not available, related hydroxybenzoic acid derivatives have shown potential in modulating glucose metabolism. For instance, gallic acid, a trihydroxybenzoic acid, has demonstrated anti-diabetic activity in free fatty acid-induced HepG2 cells. nih.gov It was found to improve hepatic insulin resistance, increase glucose consumption, and decrease reactive oxygen species. nih.gov The mechanism of action was linked to the regulation of the miR-1271/IRS1/PI3K/AKT/FOXO1 pathway. nih.gov Although this is not a direct activation of glucokinase, it demonstrates the potential for hydroxybenzoic acid derivatives to exert glucose-lowering effects through various molecular pathways.

Thyroid peroxidase (TPO) is a crucial enzyme in the synthesis of thyroid hormones. nih.gov Inhibition of TPO is a key mechanism for the treatment of hyperthyroidism. nih.gov Certain environmental chemicals and natural compounds have been identified as TPO inhibitors.

Studies have shown that some phenolic compounds can inhibit TPO. For example, resorcinol, a dihydroxybenzene which can be considered a structural analogue of a dihydroxybenzoic acid, has been shown to have strong TPO inhibitory activity with an IC50 value of 0.358 (± 0.16) µM. nih.gov Furthermore, a study on a series of benzoic acid hydrazides found that they could inhibit myeloperoxidase, a related peroxidase enzyme, with some derivatives showing IC50 values of less than 10 microM. nih.gov The most potent among them, 4-aminobenzoic acid hydrazide, had an IC50 of 0.3 µM for inhibiting HOCl production by the purified enzyme. nih.gov These findings suggest that the benzoic acid scaffold is a viable starting point for the development of peroxidase inhibitors.

Other Reported Biological Activities of Hydroxybenzoic Acid Derivatives

Beyond their metabolic and endocrine effects, hydroxybenzoic acid derivatives have been investigated for a range of other biological activities, underscoring their versatility as pharmacological agents.

Several hydroxybenzoic acid derivatives have been reported to possess antimutagenic properties. globalresearchonline.netresearchgate.net For example, p-hydroxybenzoic acid has been noted for its antimutagenic activity. iomcworld.com This property is crucial in the prevention of diseases such as cancer, which are often initiated by genetic mutations.

In the context of hematological disorders, certain benzoic acid derivatives have shown promise as antisickling agents for the management of sickle cell disease (SCD). iomcworld.comnih.gov SCD is a genetic disorder caused by a mutation in the hemoglobin gene, leading to the polymerization of sickle hemoglobin (HbS) under low oxygen conditions. globalresearchonline.net Compounds that can inhibit this polymerization are of significant therapeutic interest.

Research has shown that 3,5-dimethoxy-4-hydroxybenzoic acid can inhibit the polymerization of HbS. nih.govconsensus.app Other hydroxybenzoic acids, including p-hydroxybenzoic acid, have also been found to have antisickling properties. iomcworld.com In some cases, the antisickling effect is additive, as seen with a mixture of p-hydroxybenzoic acid and phenylalanine found in Cajanus cajan. nih.gov The structural features that appear to be important for potent antisickling activity include strong electron-donating groups on the benzene (B151609) ring and average lipophilicity. iomcworld.com

Table 2: Reported Antisickling and Antimutagenic Activities of Hydroxybenzoic Acid Derivatives

| Compound | Biological Activity | Reference |

|---|---|---|

| p-Hydroxybenzoic acid | Antimutagenic, Antisickling | iomcworld.com |

| 3,5-Dimethoxy-4-hydroxybenzoic acid | Antisickling | nih.govconsensus.app |

| Vanillic acid | Antimutagenic | globalresearchonline.net |

| Syringic acid | Antisickling | iomcworld.com |

Plant Growth Regulation and Systemic Acquired Resistance Induction

Extensive searches of scientific literature and chemical databases did not yield specific research findings on the biological activities of this compound in the context of plant growth regulation or the induction of systemic acquired resistance (SAR). However, the structural components of this molecule, particularly the hydroxybenzoic acid moiety, are closely related to compounds known to be pivotal in plant defense signaling. Therefore, this section will discuss the well-established roles of its parent analogue, salicylic (B10762653) acid, and other related compounds in these critical plant physiological processes.

Systemic acquired resistance is a broad-spectrum, long-lasting defense response in plants that is activated throughout the plant after a localized exposure to a pathogen. nih.gov This "whole-plant" immunity is crucial for protecting against subsequent infections by a wide range of pathogens, including viruses, bacteria, and fungi. nih.govyoutube.com The signaling pathway that leads to SAR is complex and involves the generation of mobile signals that travel from the initial infection site to distal tissues. nih.gov

The Central Role of Salicylic Acid and its Analogues

Salicylic acid (2-hydroxybenzoic acid) is a key plant hormone and endogenous signal essential for mediating SAR. apsnet.orgoup.com Following a pathogen attack, its levels increase significantly, not only at the site of infection but also in systemic parts of the plant, triggering a cascade of defense responses. nih.govnih.gov The critical role of salicylic acid in plant immunity is well-documented; plants that are unable to produce or accumulate salicylic acid are generally more susceptible to pathogen attack. nih.govnih.gov

The application of exogenous salicylic acid or its synthetic functional analogues can also induce SAR and enhance disease resistance. apsnet.orgnih.gov This has led to the development of commercial plant activators that function by stimulating the plant's innate defense mechanisms. Notable synthetic inducers of SAR include:

2,6-dichloroisonicotinic acid (INA): One of the first synthetic compounds demonstrated to activate SAR, providing broad-spectrum disease resistance. apsnet.org

Benzothiadiazole S-methyl ester (BTH): A functional analogue of salicylic acid that is widely used in agriculture to induce resistance in various crops. apsnet.orgsemanticscholar.org

Probenazole (PBZ): Another chemical inducer that activates SAR, particularly in monocots like rice. apsnet.org

These compounds mimic the effect of salicylic acid, priming the plant to respond more quickly and robustly to pathogen threats. nih.govyoutube.com The activation of SAR is typically associated with the expression of a suite of pathogenesis-related (PR) genes, which encode proteins with antimicrobial activities. nih.govnih.gov

While direct data on this compound is absent, other classes of benzamide (B126) derivatives have been investigated for their effects on plant growth. Research has shown that certain benzamide derivatives can act as plant growth regulants, with activities such as shortening stems, promoting tillering, and influencing flower bud development. google.comgoogle.com This suggests that the benzamide structural motif can be a component of biologically active molecules in plants.

The table below summarizes key chemical inducers of Systemic Acquired Resistance and their general roles based on available research.

| Compound Name | Class/Type | Key Role in Plant Defense |

| Salicylic Acid | Endogenous Plant Hormone | A central signaling molecule required for the induction and establishment of Systemic Acquired Resistance (SAR). nih.govapsnet.orgoup.com |

| 2,6-dichloroisonicotinic acid (INA) | Synthetic SAR Inducer | A functional analogue of salicylic acid that activates the SAR pathway and provides broad-spectrum disease resistance. apsnet.org |

| Benzothiadiazole S-methyl ester (BTH) | Synthetic SAR Inducer | A widely used plant activator that mimics salicylic acid to induce resistance against various pathogens in crops. apsnet.orgsemanticscholar.org |

| Probenazole (PBZ) | Synthetic SAR Inducer | A chemical that induces SAR, particularly noted for its effectiveness in monocotyledonous plants like rice. apsnet.org |

| Azelaic Acid | Endogenous Signaling Molecule | A mobile signal involved in priming plant defenses and contributing to SAR. apsnet.org |

| Glycerol-3-phosphate | Endogenous Signaling Molecule | A mobile signal that works in conjunction with other signals to establish systemic immunity. apsnet.org |

| N-hydroxy-pipecolic acid (NHP) | Endogenous Signaling Molecule | A recently identified signal that plays a crucial role in orchestrating SAR. oup.com |

Computational Chemistry and Molecular Modeling Studies of 2 Hexanamido 5 Hydroxybenzoic Acid

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule ligand to the active site of a protein.

While direct molecular docking studies for 2-Hexanamido-5-hydroxybenzoic acid against a wide array of proteins are not extensively documented, data from structurally similar compounds provide valuable predictive insights into its potential binding affinities. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), indicates the strength of the interaction, with more negative values suggesting stronger binding.

Computational analyses of analogous 5-acetamido-2-hydroxy benzoic acid derivatives have been performed against Cyclooxygenase-2 (COX-2), a key enzyme in inflammation. These studies show that modifications to the acyl-amide chain significantly influence binding affinity, with larger aromatic groups enhancing interactions. For instance, a derivative with a benzyl (B1604629) group (5-phenylacetamidosalicylic acid) showed a stronger binding affinity to one form of human COX-2 (-9.1 kcal/mol) than a simple acetyl group (-7.2 kcal/mol), suggesting the hexanoyl chain of this compound could similarly occupy hydrophobic pockets within the active site. mdpi.com

In the context of viral diseases, docking studies on 2,5-dihydroxybenzoic acid (gentisic acid), which shares the same core phenolic acid structure, against the SARS-CoV-2 main protease (Mpro) revealed a moderate binding affinity. nih.gov This suggests that the this compound scaffold has the potential to interact with this viral target.

The table below summarizes predicted binding affinities for compounds structurally related to this compound against several key therapeutic targets.

| Target Protein | Analogous Compound | Predicted Binding Affinity (kcal/mol) |

| COX-2 (Human) | 5-acetamidosalicylic acid | -7.2 |

| COX-2 (Human) | 5-phenylacetamidosalicylic acid | -9.1 |

| SARS-CoV-2 Main Protease | 2,5-dihydroxybenzoic acid | -33.84 (docking score) |

Note: Data for EGFR Tyrosine Kinase, Pantothenate Synthetase, and Acetylcholinesterase with closely related analogs are not detailed in the reviewed literature.

The effectiveness of a ligand is determined not just by its binding affinity but also by the specific molecular interactions it forms within the protein's active site. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic or salt-bridge interactions.

For derivatives of benzoic acid docked with the SARS-CoV-2 main protease , interactions are frequently observed with key amino acid residues that form the active site. Studies on related compounds highlight hydrogen bonding with residues such as CYS145, SER144, GLY143, and GLU166. nih.gov The catalytic dyad of this protease, HIS41 and CYS145, is a critical area for inhibitor binding. It is predicted that the carboxylate and hydroxyl groups of this compound would be crucial for forming hydrogen bonds, while the hexanamide tail could form hydrophobic interactions within the binding pocket.

In studies with COX-2 , the binding of salicylic (B10762653) acid derivatives is often characterized by the carboxylate group forming a salt bridge with a positively charged residue like Arginine at the active site. The amide and hydroxyl groups can act as hydrogen bond donors and acceptors with residues like Serine and Tyrosine. mdpi.com

The following table details the key amino acid interactions observed for analogous compounds with their respective protein targets.

| Target Protein | Analogous Compound | Key Interacting Amino Acid Residues | Type of Interaction |

| SARS-CoV-2 Main Protease | Alkyl gallates / Benzoic acid derivatives | CYS145, SER144, GLY143, HIS163, GLU166 | Hydrogen Bonding |

| SIRT5 | 2-hydroxybenzoic acid derivatives | Arg105, Tyr102, Val221, Tyr255 | Salt Bridge, Hydrogen Bonding, Pi-Pi Interactions |

To ensure the reliability of molecular docking simulations, the chosen protocol must be validated. A standard validation method involves "redocking," where a known co-crystallized ligand is removed from the protein's binding site and then docked back using the simulation software. The protocol is considered valid if the software can accurately reproduce the original, experimentally determined binding pose of the ligand. The accuracy is typically measured by the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose, with a value of less than 2.0 Å generally considered a successful validation.

For example, in docking studies targeting the SARS-CoV-2 main protease, the protocol was validated by redocking the co-crystallized ligand, boceprevir, into the active site (PDB ID: 6WNP). The ability of the docking program to replicate the native ligand's binding orientation and interactions confirmed the reliability of the computational approach for screening new potential inhibitors like benzoic acid derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies using Computational Approaches

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. Computational QSAR models use statistical methods to correlate variations in chemical structure with changes in activity, providing a roadmap for designing more effective molecules.

The amide moiety is a critical functional group that can significantly influence a molecule's pharmacological properties, including its binding affinity, selectivity, and pharmacokinetic profile. Computational studies on related 5-amidosalicylic acid derivatives targeting COX-2 have shown that the nature of the substituent on the amide nitrogen plays a key role in determining inhibitory potential. mdpi.com

Alkyl vs. Aromatic Substituents: Replacing a small alkyl group (like in an acetamide) with a larger, more lipophilic aromatic group (like in a benzamide (B126) or phenylacetamide) can lead to a substantial increase in binding affinity. mdpi.com This is often because the larger group can form additional hydrophobic or pi-pi stacking interactions within the target's active site.

Chain Length: For N-acyl derivatives, the length of the alkyl chain (such as the hexanoyl group in this compound) can be optimized to fit into specific hydrophobic pockets of a target protein.

These findings suggest that the hexanamide group of this compound is a key site for modification to modulate its biological activity against various targets.

The number and position of hydroxyl (-OH) groups on the benzoic acid ring are fundamental to its biological activity. These groups are key pharmacophoric features, acting as hydrogen bond donors and acceptors, which are critical for anchoring the molecule within a protein's binding site. nih.gov

Positioning: The relative positions of the hydroxyl and carboxylic acid groups are crucial. For instance, the 2-hydroxybenzoic acid (salicylic acid) scaffold is essential for the activity of many anti-inflammatory drugs. Computational studies on SIRT5 inhibitors revealed that the carboxylate group forms essential salt-bridge interactions with positively charged residues like Arginine, while the adjacent 2-hydroxyl group forms a critical hydrogen bond, highlighting the necessity of this specific arrangement for potent inhibition. nih.gov

No direct computational chemistry, molecular modeling, DFT, or lipophilicity studies specifically focused on "this compound" were found in the provided search results. Therefore, it is not possible to provide an article with detailed research findings and data tables as requested in the prompt. The available information discusses related compounds, but per the user's strict instructions, no information outside the explicit scope of "this compound" can be included.

Preclinical in Vitro and in Vivo Studies on 2 Hexanamido 5 Hydroxybenzoic Acid Future Directions and Proposed Studies

In vitro Assays for Cellular Mechanism of Action

Future preclinical research on 2-Hexanamido-5-hydroxybenzoic acid would benefit from a variety of in vitro assays to elucidate its cellular mechanism of action. Based on the known activities of structurally similar compounds, such as 5-acetamido-2-hydroxybenzoic acid derivatives, initial studies should focus on its potential anti-inflammatory and analgesic properties. mdpi.comnih.gov

Enzyme Inhibition Assays (Specific targets relevant to identified activities)

Given that derivatives of 2-hydroxybenzoic acid have been investigated for their effects on cyclooxygenase (COX) enzymes, a primary focus of in vitro studies on this compound should be to determine its inhibitory activity against COX-1 and COX-2. mdpi.comnih.gov This would help to understand its potential as a non-steroidal anti-inflammatory drug (NSAID) and to predict its selectivity, which is a crucial factor for its safety profile.

Additionally, based on recent findings for other 2-hydroxybenzoic acid derivatives, it would be prudent to investigate the inhibitory potential of this compound against other enzyme families, such as sirtuins, specifically SIRT5. nih.gov Some hydroxybenzoic acid derivatives have also shown antioxidant properties, suggesting that assays for enzymes involved in oxidative stress, like myeloperoxidase, could be relevant. mdpi.com

A proposed initial enzyme inhibition screening for this compound is outlined in the table below.

| Target Enzyme | Assay Type | Rationale |

| Cyclooxygenase-1 (COX-1) | Cell-free enzymatic assay | To determine the IC50 value and assess potential for gastrointestinal side effects. |

| Cyclooxygenase-2 (COX-2) | Cell-free enzymatic assay | To determine the IC50 value and assess potential anti-inflammatory efficacy. mdpi.comnih.gov |

| Sirtuin 5 (SIRT5) | Fluorometric enzymatic assay | To explore potential metabolic regulatory effects and novel mechanisms of action. nih.gov |

| Myeloperoxidase (MPO) | Colorimetric assay | To evaluate antioxidant and anti-inflammatory potential in neutrophilic inflammation. mdpi.com |

Cell-Based Reporter Assays for Signaling Pathway Modulation

To further understand the cellular mechanisms of this compound, cell-based reporter assays are proposed. These assays can provide insights into how the compound modulates key signaling pathways involved in inflammation and cellular stress. A primary target for investigation would be the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.

The following table outlines a proposed study using a cell-based reporter assay.

| Signaling Pathway | Cell Line | Reporter Gene |

| NF-κB | HEK293 or similar | Luciferase |

Cellular Uptake and Distribution Studies

Understanding the ability of this compound to enter cells and its subsequent subcellular distribution is fundamental to interpreting its biological activity. Studies employing techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) would be necessary to quantify the cellular uptake of the compound in relevant cell lines, such as macrophages or cancer cell lines, depending on the therapeutic area of interest.

In vivo Efficacy Studies in Animal Models

Following promising in vitro data, the next logical step would be to evaluate the efficacy of this compound in established animal models of disease.

Disease Models Reflecting Proposed Therapeutic Areas

Based on the known activities of similar compounds, initial in vivo studies could focus on models of inflammation and pain. For example, the analgesic effects could be assessed using the acetic acid-induced writhing test in mice. mdpi.comnih.gov For anti-inflammatory activity, a carrageenan-induced paw edema model in rats would be appropriate.

The table below summarizes proposed initial in vivo efficacy studies.

| Therapeutic Area | Animal Model | Key Parameters to Measure |

| Analgesia | Acetic acid-induced writhing test (mice) | Number of writhes. mdpi.comnih.gov |

| Inflammation | Carrageenan-induced paw edema (rats) | Paw volume, cytokine levels in tissue. |

Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion)

A thorough understanding of the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. Studies in animal models, such as Wistar rats, would be necessary to determine its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comnih.gov

Key pharmacokinetic parameters to be determined are listed in the table below.

| Pharmacokinetic Parameter | Method of Determination |

| Bioavailability | Comparison of plasma concentrations after oral and intravenous administration. mdpi.comnih.gov |

| Plasma Protein Binding | Equilibrium dialysis with plasma from the selected animal model. nih.gov |

| Tissue Distribution | Measurement of compound concentration in various tissues after administration. nih.gov |

| Elimination Half-life | Analysis of plasma concentration-time profiles. mdpi.comnih.gov |

| Major Metabolites | Analysis of urine and feces using LC-MS. |

Biodistribution Studies (e.g., Blood-Brain Barrier Permeability)

Detailed preclinical investigations into the biodistribution of this compound, including its ability to cross the blood-brain barrier (BBB), are crucial for understanding its therapeutic potential, particularly for central nervous system targets. At present, specific in vitro or in vivo studies detailing the biodistribution profile and BBB permeability of this compound are not available in the public domain.

However, computational (in-silico) predictions have been made for structurally related compounds, such as derivatives of 5-acetamido-2-hydroxy benzoic acid. These predictive models can offer preliminary insights into the potential for these types of molecules to penetrate the BBB. For instance, in-silico analysis of 5-acetamido-2-hydroxy benzoic acid derivatives has included predictions of the brain/blood concentration ratio (Cbrain/Cblood) and the percentage of plasma protein binding (PPB%). mdpi.com Such predictions are based on the physicochemical properties of the molecules and are valuable for guiding further experimental research. mdpi.com

To address the current knowledge gap for this compound, future preclinical research should prioritize conducting rigorous biodistribution and BBB permeability studies.

Proposed Future In Vitro Studies:

A foundational step would involve utilizing in vitro models of the BBB. These models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) or co-culture systems with brain endothelial cells, pericytes, and astrocytes, are instrumental in providing initial, high-throughput screening of a compound's ability to cross the BBB. nih.govnih.gov These assays measure the passive diffusion of a compound across an artificial or cellular membrane, providing a permeability coefficient that helps to classify its potential for CNS penetration.

Proposed Future In Vivo Studies:

Following promising in vitro results, in vivo biodistribution studies in animal models (e.g., rodents) would be the next critical step. These studies would involve administering this compound and subsequently measuring its concentration in various tissues, including the brain, blood, liver, kidneys, and spleen, at different time points. This would provide a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.

Specifically for BBB permeability, techniques such as in situ brain perfusion or the collection of cerebrospinal fluid (CSF) samples after systemic administration can provide direct evidence of the compound's ability to enter the central nervous system. Comparing the concentration of the compound in the brain tissue or CSF to its concentration in the blood would yield a quantitative measure of BBB penetration.

The data generated from these proposed studies would be essential for evaluating the feasibility of developing this compound for neurological applications and would inform the design of subsequent efficacy and safety studies.

Future Research Directions and Therapeutic Implications

Development of Novel Derivatives with Enhanced Potency and Selectivity

The core structure of 2-Hexanamido-5-hydroxybenzoic acid offers multiple avenues for chemical modification to enhance its therapeutic efficacy. Future research will likely focus on a systematic structure-activity relationship (SAR) study to understand how modifications to the hexanamido side chain, the hydroxyl group, and the carboxylic acid moiety influence biological activity. For instance, altering the length and branching of the alkyl chain in the hexanamido group could modulate lipophilicity, thereby affecting cell permeability and target engagement.

Furthermore, the application of computational tools such as pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can guide the rational design of new derivatives. These models can identify the key chemical features essential for biological activity, allowing for the design of molecules with optimized interactions with their biological targets. Bioisosteric replacement is another strategy that could be employed to improve pharmacokinetic properties or reduce potential toxicity. For example, the carboxylic acid group could be replaced with other acidic moieties like a tetrazole to potentially enhance oral bioavailability.

| Strategy for Derivative Development | Potential Outcome |

| Modification of the Hexanamido Chain | Altered lipophilicity, improved cell permeability, and target binding affinity. |

| Pharmacophore Modeling | Identification of essential structural features for rational drug design. |

| 3D-QSAR Studies | Prediction of the biological activity of novel derivatives. |

| Bioisosteric Replacement | Improved pharmacokinetic properties and reduced toxicity. |

Exploration of Multi-Targeting Approaches with this compound Scaffold

The inherent ability of phenolic compounds to interact with multiple biological targets presents an exciting opportunity for the development of multi-target drugs from the this compound scaffold. This polypharmacological approach is particularly relevant for complex multifactorial diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

Research in this area could focus on designing derivatives that act as dual inhibitors of key enzymes or receptors involved in a disease pathway. For example, derivatives could be designed to simultaneously inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), offering a more comprehensive anti-inflammatory effect with a potentially better side-effect profile than single-target agents. The development of dual-target ligands, such as mitochondriotropic antioxidants and cholinesterase inhibitors based on a hydroxybenzoic acid core, has already shown promise in the context of Alzheimer's disease, providing a precedent for similar explorations with the this compound scaffold nih.govfrontiersin.orgresearchgate.net.

Investigating Synergistic Effects with Existing Therapeutic Agents

The combination of this compound derivatives with existing drugs could lead to synergistic therapeutic effects, allowing for lower doses of each agent and potentially reducing dose-related toxicity. Future studies should explore the synergistic potential of these novel compounds in various therapeutic areas.